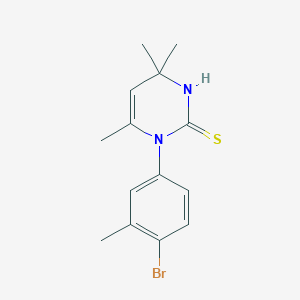

![molecular formula C19H21N3O5 B5525047 2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(2-methyl-1-benzofuran-5-yl)carbonyl]morpholine](/img/structure/B5525047.png)

2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(2-methyl-1-benzofuran-5-yl)carbonyl]morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The synthesis and study of molecules containing benzofuran, oxadiazole, and morpholine moieties have garnered interest due to their potential biological activities and applications in medicinal chemistry. These compounds are noted for their vasorelaxant, antimicrobial, and various other pharmacological properties.

Synthesis Analysis

The synthesis of benzofuran-morpholinomethyl-pyrazoline hybrids involves Mannich reactions and other synthetic strategies that allow for the creation of complex molecules with potential biological activities. Compounds similar to the target molecule have been synthesized via reactions involving α,β-unsaturated carbonyl compounds, hydrazine hydrate, and other reagents, resulting in significant vasodilatation properties in pharmacological studies (Hassan et al., 2014).

Molecular Structure Analysis

Molecular structure characterization techniques, including NMR, IR, and Mass spectral studies, alongside single crystal X-ray diffraction, have been employed to confirm the structure of related compounds. These techniques provide detailed information on the molecular geometry, confirming the presence of specific functional groups and the overall molecular conformation (Mamatha S.V et al., 2019).

Chemical Reactions and Properties

Compounds with benzofuran, oxadiazole, and morpholine functionalities undergo a variety of chemical reactions, including Mannich base formation and reactions with nucleophilic reagents, leading to the formation of derivatives with diverse biological activities. The reactivity can be influenced by the presence of these functional groups, leading to novel amination reactions and the formation of morpholino derivatives (Samsonov & Volodarskii, 1998).

Physical Properties Analysis

The physical properties of such compounds, including solubility and crystalline structure, play a significant role in their biological activities and drug-likeness. Studies often include ADME (Absorption, Distribution, Metabolism, and Elimination) evaluations to predict the compound's behavior in biological systems (Hassan et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents and stability under various conditions, are crucial for understanding the potential applications and safety profile of these compounds. The formation of derivatives through reactions with nucleophiles demonstrates the versatility and potential for further modification of the core structure (Samsonov & Volodarskii, 1998).

Applications De Recherche Scientifique

Antimicrobial Activities

Some novel derivatives have been synthesized from the reaction of various ester ethoxycarbonylhydrazones with primary amines, including compounds with morpholine components. These compounds were screened for their antimicrobial activities, with some showing good or moderate activities against tested microorganisms (Bektaş et al., 2010).

Novel Side-Chain Amination Reaction

Research on 2-benzyl-5-methoxy-1,4-benzoquinones reacting with morpholine has led to the discovery of a novel amination reaction at the β-carbon atom of the alkyl group, forming 2-morpholino-3-phenylbenzofurans (Jurd, 1978).

Vasorelaxant Agents

A study on benzofuran-morpholinomethyl-pyrazoline hybrids synthesized through the Mannich reaction revealed significant vasodilatation properties in isolated thoracic aortic rings of rats. These compounds exhibited activity superior to that of prazocin, indicating their potential as vasorelaxant agents (Hassan et al., 2014).

Molluscicidal Agent

4-Chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, a derivative synthesized and characterized, showed a good molluscicidal effect. This compound represents an example of the application of related chemical structures in addressing agricultural and environmental concerns (Duan et al., 2014).

Anti-TB and Anti-Microbial Activity

A synthesized compound, 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, was screened for biological activities, including antibacterial, antioxidant, anti-TB, and anti-diabetic effects. Remarkably, it showed significant anti-TB activity and superior anti-microbial activity (Mamatha S.V et al., 2019).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[2-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]morpholin-4-yl]-(2-methyl-1-benzofuran-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5/c1-12-7-14-8-13(3-4-16(14)26-12)19(23)22-5-6-25-15(10-22)9-18-20-17(11-24-2)21-27-18/h3-4,7-8,15H,5-6,9-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZVKHFZGUOVZEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(O1)C=CC(=C2)C(=O)N3CCOC(C3)CC4=NC(=NO4)COC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B5524973.png)

![4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5524978.png)

![(4aS*,7aR*)-1-[(1R*,5S*,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5524990.png)

![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5524999.png)

![methyl {[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5525011.png)

![1-(3-chlorophenyl)-5-methyl-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-2-piperazinone](/img/structure/B5525024.png)

![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5525027.png)

![5-bromo-2-hydroxy-N'-({2-[(4-methylphenyl)thio]-3-quinolinyl}methylene)benzohydrazide](/img/structure/B5525033.png)

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-(5-methyl-3-isoxazolyl)piperidine](/img/structure/B5525040.png)

![(1-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-propylpiperidin-3-yl)methanol](/img/structure/B5525067.png)